(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
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Description
(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications
Potential Interactions with SARS-CoV-2
A study by (Almeida-Neto et al., 2020) explored the interactions of 4′-acetamidechalcones, including a similar compound, with enzymatic and structural targets of SARS-CoV-2. The research suggests that these compounds could inhibit the interaction of the virus with host cells, potentially interfering with viral replication.
Hepatoprotective Activities
A study by (Byun et al., 2010) isolated a similar phenolic amide from Tribuli Fructus, demonstrating significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells.
Geometry Optimization and Molecular Docking Studies
(Otuokere et al., 2015) performed geometry optimization and molecular docking studies on a similar compound, belinostat, focusing on its interactions with the Ebola virus glycoprotein.
Synthesis of Heterocyclic Systems
Research by (Selič et al., 1997) involved the synthesis of heterocyclic systems using similar compounds, highlighting their utility in creating complex molecular structures.
Synthesis of α-Ketoamide Derivatives
A study by (El‐Faham et al., 2013) investigated the synthesis of α-ketoamide derivatives using similar compounds, demonstrating their effectiveness in producing various organic compounds.
Inhibition of Bruton's Tyrosine Kinase (BTK)
Research by (Ghosh et al., 2000) on similar compounds revealed their potential as potent inhibitors of Bruton's tyrosine kinase, an enzyme involved in B-cell development.
Preparation of Isoflavones and Heterocycles
(Moskvina et al., 2015) developed a sequence for the preparation of isoflavones and heterocycles using similar compounds, showcasing their versatility in organic synthesis.
Corrosion Inhibition on Copper
A study by (Abu-Rayyan et al., 2022) investigated the impact of synthetic acrylamide derivatives, similar to the compound , on corrosion inhibition of copper in nitric acid solutions.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(23)21-16-5-7-17(8-6-16)22-19(24)15(12-20)11-14-3-9-18(25-2)10-4-14/h3-11H,1-2H3,(H,21,23)(H,22,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRQRZEUKKBOH-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.